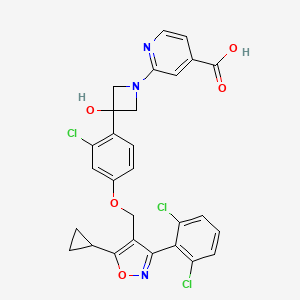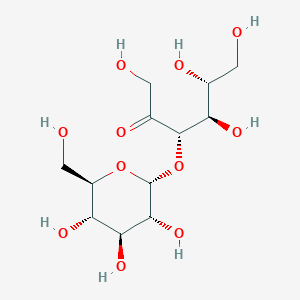
PROTAC BET degrader-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BET degrader-3 is a member of the proteolysis-targeting chimera (PROTAC) family, specifically designed to target and degrade bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression and are implicated in various diseases, including cancer. This compound leverages the ubiquitin-proteasome system to selectively degrade these proteins, offering a novel therapeutic approach.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BET degrader-3 involves the conjugation of a ligand that binds to BET proteins with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the BET ligand: This involves the preparation of a small molecule that specifically binds to BET proteins.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that recruits the E3 ubiquitin ligase.
Linker synthesis: The linker is synthesized to connect the BET ligand and the E3 ligase ligand.
Conjugation: The BET ligand, linker, and E3 ligase ligand are conjugated to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification: Using techniques such as chromatography to ensure the final product is of high purity.
Quality control: Rigorous testing to ensure consistency and efficacy of the produced compound.
化学反応の分析
Types of Reactions
PROTAC BET degrader-3 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
科学的研究の応用
PROTAC BET degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of BET proteins and their role in various chemical processes.
Biology: Used to investigate the biological functions of BET proteins and their involvement in cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where BET proteins play a critical role.
Industry: Used in the development of new drugs and therapeutic strategies targeting BET proteins.
作用機序
PROTAC BET degrader-3 exerts its effects by forming a ternary complex with the target BET protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins disrupts their role in gene regulation, leading to therapeutic effects in diseases where these proteins are implicated.
類似化合物との比較
Similar Compounds
MZ1: Another PROTAC targeting BET proteins, known for its high selectivity.
ARV-771: A PROTAC that targets BET proteins and has shown efficacy in preclinical cancer models.
dBET1: A PROTAC that targets BET proteins and has been used in various research studies.
Uniqueness
PROTAC BET degrader-3 is unique in its specific design and efficacy in targeting BET proteins. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and therapeutic potential.
特性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N12O9S/c1-9-65-41(23-37(62-65)32-14-15-32)58-48-44-35-22-40(71-8)36(43-28(2)63-74-30(43)4)21-38(35)57-47(44)60-49(61-48)51(69)54-16-17-72-18-19-73-26-42(67)59-46(53(5,6)7)52(70)64-25-34(66)20-39(64)50(68)55-24-31-10-12-33(13-11-31)45-29(3)56-27-75-45/h10-13,21-23,27,32,34,39,46,66H,9,14-20,24-26H2,1-8H3,(H,54,69)(H,55,68)(H,59,67)(H2,57,58,60,61)/t34-,39+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELAEQXENPWHOL-UNRSLVJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N12O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate](/img/structure/B8075231.png)


![(6S,12R,15S,18S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B8075247.png)




![4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B8075299.png)




![4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride](/img/structure/B8075322.png)
